

# The N1-Methylated Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

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## Compound of Interest

Compound Name: **1-Methyl-1H-indazol-4-ol**

Cat. No.: **B186704**

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An In-depth Technical Guide on the Potential Therapeutic Targets of **1-Methyl-1H-indazol-4-ol** and Related Analogs for Researchers, Scientists, and Drug Development Professionals.

The indazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.<sup>[1]</sup> A number of anticancer drugs with an indazole core are commercially available, including axitinib, linifanib, niraparib, and pazopanib.<sup>[2]</sup> The N1-methylation of the indazole ring is a common structural feature in many potent and selective inhibitors of various therapeutic targets, particularly protein kinases. While direct therapeutic target data for **1-Methyl-1H-indazol-4-ol** is limited in publicly accessible literature, the extensive research on analogous N1-methylated indazole derivatives provides a strong foundation for predicting its potential therapeutic applications. This technical guide will explore the potential therapeutic targets of the N1-methylated indazole scaffold, with a focus on oncology, by examining the established activities of structurally related compounds.

## Kinase Inhibition: A Primary Modality of N1-Methylated Indazoles

The indazole nucleus is a key pharmacophore in the design of numerous kinase inhibitors.<sup>[2]</sup> Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The N1-methylated indazole scaffold has been successfully employed to generate potent and selective inhibitors of several protein kinases.

One of the most promising targets for indazole-based therapeutics is the Polo-like kinase 4 (PLK4), a serine/threonine kinase that is a crucial regulator of centriole duplication and is overexpressed in several cancers.<sup>[3][4]</sup> A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly potent PLK4 inhibitors.<sup>[3]</sup> For instance, compound K22 demonstrated significant PLK4 inhibitory activity with an IC<sub>50</sub> of 0.1 nM and potent anti-proliferative efficacy against MCF-7 breast cancer cells (IC<sub>50</sub> = 1.3  $\mu$ M).<sup>[3][4]</sup>

The Janus kinase 2 (JAK2) is another important target for N1-methylated heterocyclic compounds. A series of 1-methyl-1H-imidazole derivatives were developed as potent JAK2 inhibitors, demonstrating the utility of the N1-methylated five-membered ring system in targeting this kinase.<sup>[5]</sup> Given the structural similarities, it is plausible that N1-methylated indazoles could also be designed to target the JAK/STAT pathway.

The table below summarizes the in vitro activity of selected N1-methylated indazole analogs against various cancer cell lines.

Compound ID	Cancer Cell Line	Cell Type	IC50 (μM)	Reference
2f	4T1	Murine Breast Cancer	0.23	<a href="#">[6]</a> <a href="#">[7]</a>
A549	Human Lung Carcinoma	0.54	<a href="#">[6]</a> <a href="#">[7]</a>	
HCT116	Human Colorectal Carcinoma	1.15	<a href="#">[6]</a> <a href="#">[7]</a>	
6o	K562	Human Chronic Myeloid Leukemia	5.15	<a href="#">[8]</a>
A549	Human Lung Carcinoma	>50	<a href="#">[8]</a>	
PC-3	Human Prostate Carcinoma	>50	<a href="#">[8]</a>	
Hep-G2	Human Hepatocellular Carcinoma	>50	<a href="#">[8]</a>	
K22	MCF-7	Human Breast Adenocarcinoma	1.3	<a href="#">[3]</a> <a href="#">[4]</a>

## Induction of Apoptosis: A Key Anti-Cancer Mechanism

A common mechanism of action for many indazole-based anti-cancer agents is the induction of apoptosis, or programmed cell death.[\[9\]](#) Several studies have shown that N1-methylated indazole derivatives can trigger apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.

For example, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells.[\[6\]](#)[\[7\]](#) This was associated with the upregulation of the pro-apoptotic protein Bax

and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[6][7] Furthermore, this compound was shown to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), which are key events in the intrinsic apoptosis pathway.[6][7]

Similarly, compound 6o was confirmed to induce apoptosis in K562 chronic myeloid leukemia cells.[8] The proposed mechanism involves the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway.[8]

## Experimental Protocols

### General Synthesis of N1-Methylated Indazole Derivatives

The synthesis of N1-methylated indazoles can be achieved through various methods. A common approach involves the N-alkylation of the indazole core using a methylating agent in the presence of a base. The regioselectivity of the methylation (N1 vs. N2) can be influenced by the choice of base and solvent.[10][11]

Example Protocol for N1-Alkylation:

- To a solution of the desired 1H-indazole precursor in an appropriate aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), add a suitable base (e.g., sodium hydride or cesium carbonate).
- Stir the reaction mixture at room temperature for a specified time to allow for deprotonation.
- Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise to the reaction mixture.
- Continue stirring at room temperature or with heating until the reaction is complete, as monitored by thin-layer chromatography or liquid chromatography-mass spectrometry.
- Upon completion, quench the reaction with a suitable reagent (e.g., water or saturated ammonium chloride solution).
- Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., sodium sulfate).

- Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired N1-methylated indazole.

## In Vitro Anti-proliferative Activity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[\[8\]](#)

Protocol Outline:

- Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.
- Solubilize the formazan crystals by adding a solubilization buffer (e.g., dimethyl sulfoxide).
- Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%).

## Apoptosis Detection by Flow Cytometry

Apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.[\[8\]](#)

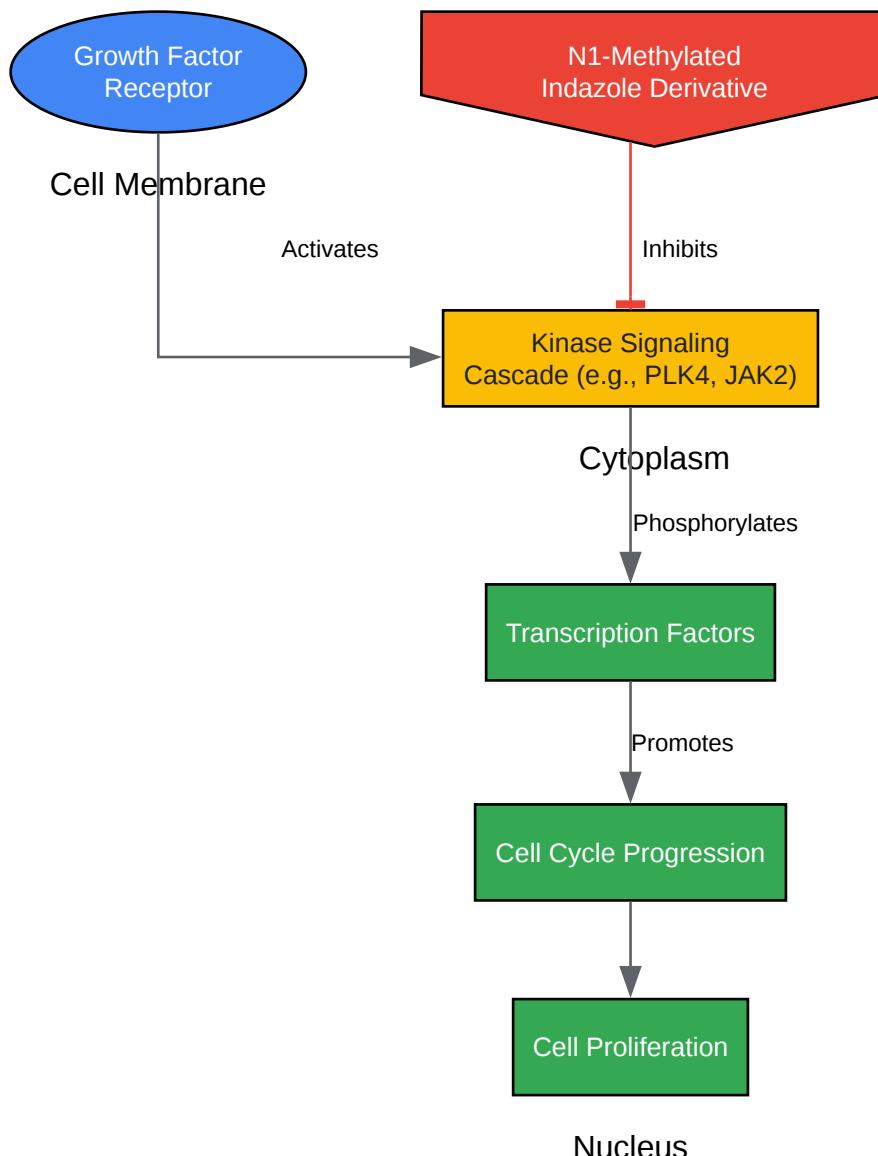
Protocol Outline:

- Treat cancer cells with the test compound at various concentrations for a specified time.
- Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
- Resuspend the cells in Annexin V binding buffer.

- Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
- Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

## Visualizing the Pathways

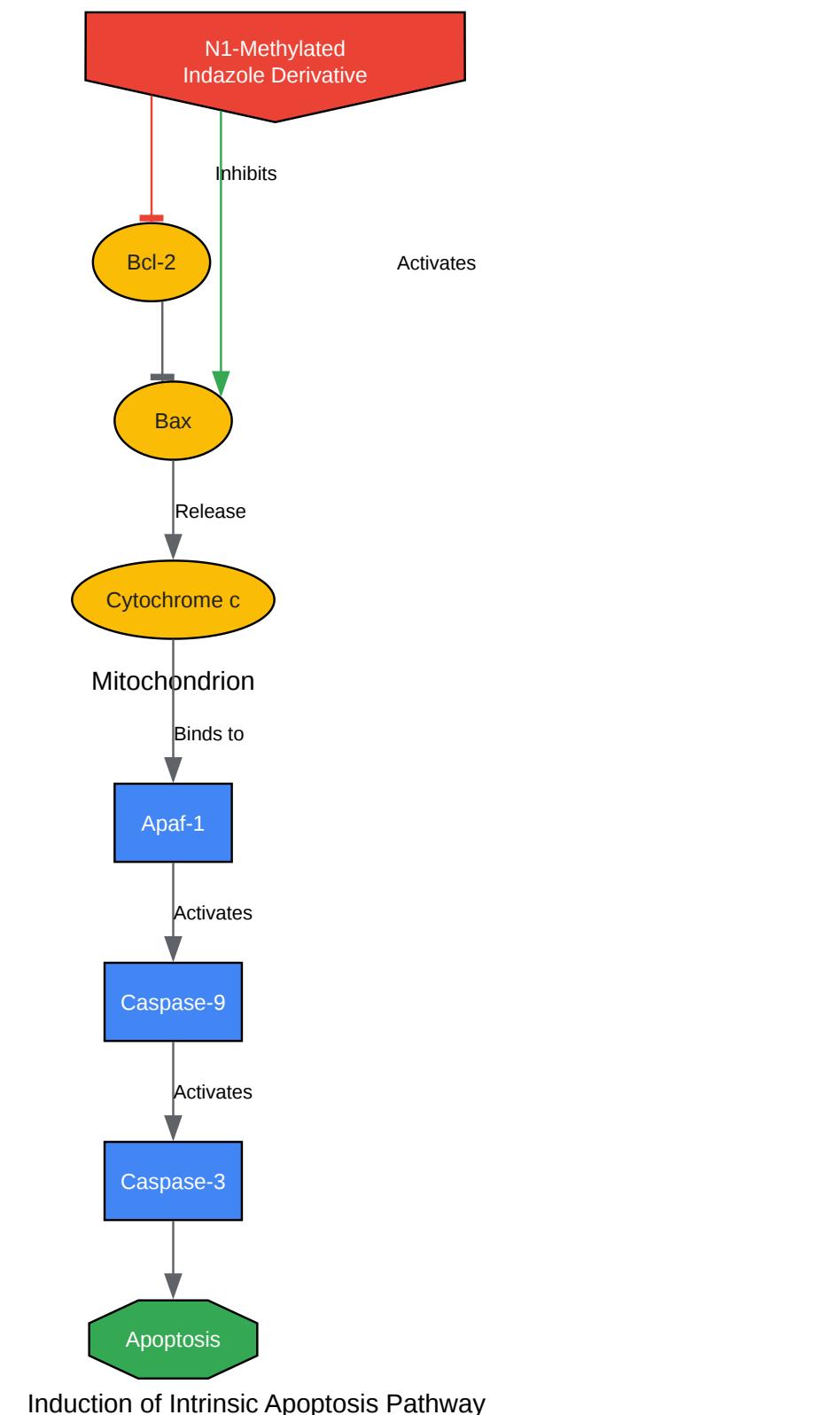
The following diagrams illustrate the general signaling pathways potentially targeted by N1-methylated indazole derivatives.



Potential Kinase Inhibition by N1-Methylated Indazoles

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Caption: Generalized kinase signaling pathway and its inhibition.



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Caption: The intrinsic apoptosis pathway induced by N1-methylated indazoles.

## Conclusion and Future Directions

While specific therapeutic targets for **1-Methyl-1H-indazol-4-ol** remain to be elucidated, the broader class of N1-methylated indazole derivatives has demonstrated significant potential as therapeutic agents, particularly in the field of oncology. The well-established activity of these compounds as kinase inhibitors and inducers of apoptosis provides a strong rationale for the investigation of **1-Methyl-1H-indazol-4-ol** and its analogs against these and other relevant biological targets. Future research should focus on screening this and similar compounds against a panel of kinases and other cancer-related targets to identify its specific mechanism of action and to unlock its full therapeutic potential. The versatility of the indazole scaffold suggests that with further derivatization, novel compounds with improved potency, selectivity, and pharmacokinetic properties can be developed.

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